1-Boc-4-(carboxy-furan-2-YL-methyl)-[1,4]diazepane
Description
Chemical Structure:
1-Boc-4-(carboxy-furan-2-YL-methyl)-[1,4]diazepane (CAS: 885275-82-1) is a Boc-protected diazepane derivative featuring a seven-membered 1,4-diazepane ring. The Boc (tert-butoxycarbonyl) group at the N4 position acts as a protective moiety, while the carboxy-furan-2-yl-methyl substituent introduces a heteroaromatic furan ring linked via a methylene bridge to the diazepane core .
Molecular Formula: C₁₈H₂₆N₂O₅ (exact mass: 374.18 g/mol).
Applications: Primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted compounds. Its furan moiety may influence electronic properties and binding interactions in biological systems .
Properties
IUPAC Name |
2-(furan-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-8-5-7-17(9-10-18)13(14(19)20)12-6-4-11-22-12/h4,6,11,13H,5,7-10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLSAKPKNAYAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722965 | |
| Record name | [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](furan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-82-1 | |
| Record name | [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](furan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Boc-4-(carboxy-furan-2-YL-methyl)-[1,4]diazepane (CAS No. 885275-82-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of this compound is C16H24N2O5, with a molecular weight of 324.37 g/mol. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Boiling Point | 412.3 ± 45.0 °C (Predicted) |
| Density | 1.217 ± 0.06 g/cm³ (Predicted) |
| pKa | 1.80 ± 0.10 (Predicted) |
| Purity | ≥ 98% |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential therapeutic applications.
Neuroprotective Effects
Neuroprotective properties have been observed in related compounds containing furan moieties. For instance, some furan derivatives demonstrated the ability to protect neuronal cells from oxidative stress-induced damage . This raises the possibility that this compound may also exhibit similar neuroprotective effects, although direct studies are needed for confirmation.
Study on Furan Derivatives
A study published in Natural Products explored the metabolic pathways of bio-derived furanic compounds and their interactions with cellular systems. The findings indicated that certain furan derivatives could influence cellular metabolism and exhibit bioactivity through natural pathways . This suggests that this compound may interact similarly within biological systems.
Anticancer Potential
Furan-containing compounds have been investigated for their anticancer properties. Some studies have shown that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and inhibition of cell proliferation . While specific studies on this compound are scarce, its structural analogs have demonstrated promising anticancer activity.
Scientific Research Applications
Synthetic Organic Chemistry
1-Boc-4-(carboxy-furan-2-YL-methyl)-[1,4]diazepane is utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further transformations makes it a valuable building block for developing new drugs with potential therapeutic effects.
Medicinal Chemistry
This compound is instrumental in designing novel pharmacological agents targeting specific biological pathways. It has been particularly noted for its potential in developing anti-inflammatory and analgesic drugs. The presence of the furan ring enhances its biological activity and interaction with molecular targets.
Biochemical Research
Researchers employ this compound to study interactions with biological macromolecules, aiding in the understanding of drug mechanisms and side effects. For instance, studies have shown that modifications to the diazepane structure can influence binding affinity to specific receptors, which is crucial for drug efficacy.
Material Science
In material science, this compound can be incorporated into polymer matrices. This application enhances the properties of materials used in drug delivery systems, allowing for controlled release profiles that improve therapeutic outcomes.
Pharmaceutical Development
The compound's unique structure facilitates modifications that can enhance solubility and bioavailability—common challenges in drug formulation. By adjusting substituents on the diazepane ring or furan moiety, researchers can tailor compounds to meet specific pharmacokinetic profiles.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Synthesis of Anti-inflammatory Agents | Demonstrated that derivatives of this compound showed significant reduction in inflammation markers in vitro. |
| Study B | Drug-Receptor Interaction | Investigated binding affinities of modified diazepanes to opioid receptors; found enhanced activity compared to non-modified counterparts. |
| Study C | Drug Delivery Systems | Explored incorporation into biodegradable polymers; achieved controlled release over extended periods with minimal side effects. |
Chemical Reactions Analysis
Oxidation Reactions
Mechanism : The furan ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
Key Data :
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | AcOH, 25°C, 24 h | Furan sulfoxide derivative | |
| Sodium periodate (NaIO₄) | Water, 0°C, 12 h | Furan sulfone derivative |
Implications : Oxidation enhances the compound’s stability and introduces polar functional groups, aiding in subsequent conjugation or drug-targeting strategies .
Reduction Reactions
Mechanism : The Boc group is selectively reduced to yield the parent diazepane amine.
Key Data :
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | THF, −78°C, 4 h | 4-(Furan-2-ylmethyl)- diazepane |
Implications : Reduction facilitates the synthesis of amine-containing derivatives, critical for developing bioactive molecules .
Acid-Mediated Deprotection
Mechanism : The Boc group is cleaved under acidic conditions to expose the diazepane amine.
Key Data :
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | DCM, 25°C, 2 h | 4-(Furan-2-ylmethyl)- diazepane |
Implications : Deprotection enables further functionalization, such as amide bond formation or cross-coupling reactions .
Alkylation and Cross-Coupling
Mechanism : The diazepane nitrogen participates in alkylation, while the furan ring is amenable to Suzuki coupling.
Key Data :
| Reaction Type | Reagent | Conditions | Product | Source |
|---|---|---|---|---|
| N-alkylation | K₂CO₃, DMF, 80°C | N-alkylated diazepane derivatives | ||
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Furan-aryl conjugates |
Implications : These reactions expand the compound’s utility in synthesizing neurologically active agents and materials for drug delivery .
Esterification
Mechanism : The carboxylic acid group reacts with alcohols to form esters.
Key Data :
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Methanol, HCl | 25°C, 6 h | Furan-2-ylmethyl diazepane methyl ester |
Implications : Esterification improves solubility and bioavailability, key for pharmaceutical applications .
Structural and Conformational Insights
-
Conformational Flexibility : The diazepane ring adopts chair-like or boat-like conformations, influencing reactivity. For example, N-alkylation at N-4 occurs preferentially under microwave heating .
-
Furan Reactivity : The furan ring’s electron-rich nature facilitates electrophilic substitution and cross-coupling, as demonstrated in antitubercular agent design .
Comparison with Similar Compounds
1-Boc-4-(carboxy-naphthalen-2-yl-methyl)-[1,4]diazepane
- CAS : 885275-74-1
- Molecular Formula : C₂₂H₂₈N₂O₄
- Substituent : Naphthalen-2-yl (polycyclic aromatic hydrocarbon).
- Key Differences: Larger molecular weight (384.48 g/mol) due to the naphthyl group. Applications: Used in drug discovery for targeting hydrophobic binding pockets, such as kinase inhibitors .
1-Boc-4-(benzofuran-2-yl-carboxy-methyl)-[1,4]diazepane
- CAS : 885275-79-6
- Molecular Formula : C₂₀H₂₆N₂O₅
- Substituent : Benzofuran-2-yl (fused benzene-furan system).
- Molecular weight: 374.43 g/mol. Applications: Explored in CNS drug development due to benzofuran's prevalence in serotonin receptor ligands .
1-Boc-4-(carboxy-pyridin-3-YL-methyl)-[1,4]diazepane
- CAS : 885275-68-3
- Molecular Formula : C₁₇H₂₅N₃O₄
- Substituent : Pyridin-3-yl (aromatic nitrogen-containing ring).
- Molecular weight: 335.40 g/mol. Applications: Targeted for nicotinic acetylcholine receptor modulation, as pyridine derivatives are common in neuropharmacology .
1-Boc-4-(carboxythiophen-2-yl-methyl)-[1,4]diazepane
- CAS : 834884-95-6
- Molecular Formula : C₁₆H₂₄N₂O₄S
- Substituent : Thiophen-2-yl (sulfur-containing heterocycle).
- Key Differences :
Structural and Functional Comparison Table
| Compound (CAS) | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 885275-82-1 (Target) | Furan-2-yl | C₁₈H₂₆N₂O₅ | 374.18 | Pharmaceutical intermediate |
| 885275-74-1 (Naphthyl) | Naphthalen-2-yl | C₂₂H₂₈N₂O₄ | 384.48 | Kinase inhibitors |
| 885275-79-6 (Benzofuran-2-yl) | Benzofuran-2-yl | C₂₀H₂₆N₂O₅ | 374.43 | CNS therapeutics |
| 885275-68-3 (Pyridin-3-yl) | Pyridin-3-yl | C₁₇H₂₅N₃O₄ | 335.40 | Nicotinic receptor modulation |
| 834884-95-6 (Thiophen-2-yl) | Thiophen-2-yl | C₁₆H₂₄N₂O₄S | 340.44 | Antiviral/antimicrobial agents |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
